4,4'-Diaminobenzophenone

Catalog No.
S591345
CAS No.
611-98-3
M.F
C13H12N2O
M. Wt
212.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Diaminobenzophenone

CAS Number

611-98-3

Product Name

4,4'-Diaminobenzophenone

IUPAC Name

bis(4-aminophenyl)methanone

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C13H12N2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,14-15H2

InChI Key

ZLSMCQSGRWNEGX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)N

Synonyms

4,4'-diaminobenzophenone

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)N

Adsorption and Desorption of Volatile Organic Compounds (VOCs)

DAB is a white to light yellow crystalline powder []. It is synthesized from readily available materials, making it a convenient starting material for various organic transformations.

DAB gains importance due to the presence of two amine groups (NH2) attached to a central benzene ring. These amine functionalities can participate in various chemical reactions, allowing the creation of complex molecules with diverse properties.


Molecular Structure Analysis

The key feature of DAB's structure is the central benzene ring (C6H6) with two amine groups attached at the para (4) positions []. This structure gives rise to several notable aspects:

  • Planarity: The benzene ring and the amine groups are co-planar, allowing for efficient conjugation of electrons throughout the molecule []. This conjugation can influence various properties like reactivity and stability.
  • Hydrogen Bonding: The amine groups can participate in hydrogen bonding with other molecules containing hydrogen bond acceptors. This can impact solubility and influence crystal packing [].

Chemical Reactions Analysis

DAB is involved in several chemical reactions, making it a versatile building block in organic synthesis. Here are some key examples:

  • Condensation Reactions: DAB can undergo condensation reactions with various dialdehydes or diketones to form polymers with alternating aromatic and amine linkages. This reaction is used in the synthesis of polyimides, which are high-performance polymers known for their thermal stability and mechanical strength [].
n C6H4(NH2)2 + n C6H4(CHO)2 --> [C6H4(CO-N-C6H4-NH)-C6H4-CO]n + 2n H2O
  • Acylation Reactions: The amine groups of DAB can react with acyl chlorides or anhydrides to form amides. These amides can further participate in various reactions, leading to more complex molecules [].

Physical And Chemical Properties Analysis

  • Melting Point: 245-249 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Slightly soluble in water, but readily soluble in organic solvents like methanol, ethanol, and acetone [].
  • Stability: Relatively stable under ambient conditions, but can decompose at high temperatures.

XLogP3

2.3

UNII

Y4N7TYW77X

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

611-98-3

Wikipedia

4,4'-diaminobenzophenone

Dates

Modify: 2023-08-15

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